molecular formula C23H18O7 B2725775 (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate CAS No. 622792-55-6

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

Cat. No. B2725775
CAS RN: 622792-55-6
M. Wt: 406.39
InChI Key: ORXGMERAYBNKPR-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C23H18O7 and its molecular weight is 406.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Chemical Defense Mechanisms

Background: Diterpenoids are a class of natural compounds found in plants. They play essential roles in plant defense against herbivores and pathogens. However, some diterpenoids can be toxic to the plant itself, leading to a delicate balance between defense and autotoxicity.

Research Findings: A study by Li et al. (2021) investigated the controlled hydroxylation of diterpenoids in wild tobacco (Nicotiana attenuata). The researchers silenced two cytochrome P450 enzymes involved in diterpene biosynthesis. Surprisingly, this silencing led to severe autotoxicity symptoms due to the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives.

Implications: By regulating metabolic modifications, tobacco plants avoid autotoxicity while gaining herbivore defense. The defensive function of diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through post-digestive backbone hydroxylation products. This interaction between plants and herbivores sheds light on how plants solve the “toxic waste dump” problem associated with potent chemical defenses .

properties

IUPAC Name

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7/c1-13-4-6-15(28-13)12-21-22(24)17-8-7-16(11-19(17)30-21)29-23(25)14-5-9-18(26-2)20(10-14)27-3/h4-12H,1-3H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXGMERAYBNKPR-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.